molecular formula C5H14Cl2N2OS B6182269 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride CAS No. 2624135-02-8

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride

Cat. No.: B6182269
CAS No.: 2624135-02-8
M. Wt: 221.15 g/mol
InChI Key: XXKLLTWWGLWTQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is a chemical compound with the molecular formula C5H13ClN2OS and a molecular weight of 184.68 g/mol . This compound is characterized by the presence of an amino group, an imino group, and a thian-1-one structure, making it a versatile molecule in various chemical reactions and applications.

Properties

CAS No.

2624135-02-8

Molecular Formula

C5H14Cl2N2OS

Molecular Weight

221.15 g/mol

IUPAC Name

1-imino-1-oxothian-4-amine;dihydrochloride

InChI

InChI=1S/C5H12N2OS.2ClH/c6-5-1-3-9(7,8)4-2-5;;/h5,7H,1-4,6H2;2*1H

InChI Key

XXKLLTWWGLWTQA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=N)(=O)CCC1N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thian-1-one derivative with an amine source in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is scaled up using continuous flow reactors and automated systems. This ensures consistent quality and efficiency in the production process. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-amino-1-imino-1lambda6-thian-1-one dihydrochloride stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in various applications makes it a valuable compound in scientific research and industrial processes .

Biological Activity

Overview

4-Amino-1-imino-1lambda6-thian-1-one dihydrochloride (CAS No. 2624135-02-8) is a sulfur-containing heterocyclic compound with potential biological activities. Its structure includes a thiazolidine-like moiety, which may contribute to its interactions with biological systems. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C₅H₁₂N₂OS
Molecular Weight: 148.23 g/mol
SMILES Notation: C1CS(=N)(=O)CCC1N
InChIKey: LRISHIITPBUEJX-UHFFFAOYSA-N

Antitumor Activity

Recent studies have highlighted the antitumor potential of derivatives related to 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride. For instance, research on similar compounds has shown significant inhibition of cancer cell proliferation in vitro.

  • Case Study 1: A study evaluated the effects of a related thiazolidine compound on lung adenocarcinoma (A549) and hepatoma (Bel7402) cell lines using the MTT assay. Results indicated a dose-dependent suppression of cell proliferation, suggesting potential therapeutic applications in oncology .

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Research into related thiazole and triazole derivatives has demonstrated effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics.

  • Case Study 2: A series of 4-amino-1,2,4-triazole derivatives were synthesized and tested for their ability to inhibit metallo-β-lactamases (MBLs), which are critical in combating antibiotic resistance. Some compounds showed potent inhibitory effects, indicating that modifications to the thianone structure could enhance antimicrobial efficacy .

The biological activity of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride is believed to involve several mechanisms:

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in cancer cell growth and bacterial resistance mechanisms. For example, inhibition of topoisomerase enzymes disrupts DNA replication, leading to apoptosis in cancer cells.
  • Cell Cycle Arrest: Compounds related to this thianone have been reported to induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for preventing tumor progression.
  • Antioxidant Activity: Some derivatives exhibit antioxidant properties that can protect cells from oxidative stress, a contributing factor in cancer development.

Comparative Analysis

The following table summarizes the biological activities and characteristics of 4-amino-1-imino-1lambda6-thian-1-one dihydrochloride compared to structurally similar compounds:

Compound NameAntitumor ActivityAntimicrobial ActivityMechanism of Action
4-Amino-1-imino-1lambda6-thian-1-one dihydrochlorideModeratePotentialEnzyme inhibition, cell cycle arrest
4-Amino-1,2,4-triazole derivativesHighStrong against MBLsEnzyme inhibition
Thiazolidine analogsHighModerateAntioxidant properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.